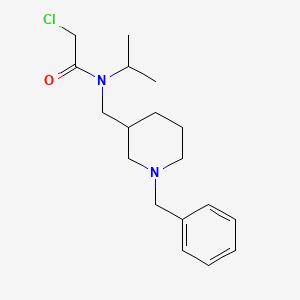

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O/c1-15(2)21(18(22)11-19)14-17-9-6-10-20(13-17)12-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFWTMLWQAOOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide is a synthetic compound recognized for its diverse biological activities, particularly in neuropharmacology and antimicrobial research. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 322.9 g/mol

- Structure : The compound features a piperidine ring with a benzyl group and an isopropyl group, alongside a chloroacetyl moiety, enhancing its reactivity and biological potential.

This compound interacts with various biological targets, including receptors and enzymes. Its chloro substituent is particularly notable for participating in nucleophilic substitution reactions, which can modulate receptor activity and influence neurotransmitter systems .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for potential applications in treating neurological disorders due to its ability to affect neurotransmitter systems. For example, compounds similar to this compound have shown promise in modulating dopamine and serotonin pathways, which are crucial in conditions like depression and anxiety .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

Case Studies

- Neuropharmacological Assessment :

-

Antimicrobial Efficacy :

- In another study, the compound was tested against Klebsiella pneumoniae strains, showing bactericidal activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like ciprofloxacin. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was found to be less than 4, indicating strong bactericidal properties .

Data Table

| Activity Type | Target Pathway/Organism | IC50/MIC Values | Comments |

|---|---|---|---|

| Neuropharmacological | Serotonin/Dopamine pathways | Not specified | Reduced anxiety-like behavior in rats |

| Antimicrobial | Klebsiella pneumoniae | MIC < 4 μg/mL | Comparable efficacy to ciprofloxacin |

| Candida albicans | MIC values varied | Effective against fungal infections |

Scientific Research Applications

Chemistry

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate, yielding carboxylic acids.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride to produce amines.

- Substitution Reactions : The chloro group can be replaced by nucleophiles, making it a versatile intermediate in chemical synthesis.

Biology

In biological research, this compound has been utilized for studying cellular processes and molecular interactions. Some key applications include:

- Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes involved in neurotransmitter modulation, which may lead to altered neuronal activity.

- Receptor Binding Studies : Potentially binds to muscarinic receptors, indicating its role in neurological research related to conditions such as schizophrenia and cognitive dysfunctions.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : As a model compound, it aids in the development of new pharmaceuticals targeting neurological disorders.

- Therapeutic Effects : Preliminary studies suggest it may have beneficial effects on certain biological pathways, warranting further investigation into its medicinal properties.

Industry

In industrial applications, this compound is used:

- As an intermediate in the synthesis of specialty chemicals.

- In the production of more complex molecules due to its reactivity.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Neuropharmacology Studies : Research indicates that this compound may selectively modulate muscarinic receptors, providing insights into potential treatments for cognitive disorders.

- Synthetic Methodology Development : Investigations into synthetic routes highlight the efficiency of using automated systems for large-scale production while maintaining high purity levels.

- Biological Activity Assessment : Various assays have demonstrated the compound's ability to inhibit specific enzymes, suggesting a pathway for therapeutic application in neurodegenerative diseases.

Comparison with Similar Compounds

Positional Isomerism: 3-ylmethyl vs. 4-ylmethyl Substitution

A closely related analog, N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide (Ref: 10-F081968), shares the same molecular formula but differs in the substitution position on the piperidine ring (4-ylmethyl instead of 3-ylmethyl). For instance, the 3-ylmethyl substitution may confer greater steric flexibility compared to the 4-position, influencing receptor affinity or metabolic stability .

Stereochemical Variation: (S)-Configuration

The stereoisomer N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9) lacks the methylene bridge, directly attaching the acetamide to the piperidine-3-yl group. With a molecular weight of 308.85 g/mol (C₁₇H₂₅ClN₂O), this compound’s reduced mass and altered connectivity may impact solubility and bioavailability. The (S)-configuration could further modulate enantioselective interactions with chiral biological targets, highlighting the importance of stereochemistry in drug design .

Functional Group Modifications: Chloro vs. Hydroxyimino

E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide () replaces the chloro and benzyl groups with a hydroxyimino and ethyl substituent. Its molecular formula (C₉H₁₇N₃O₂, MW: 199.25 g/mol) reflects these changes, resulting in a less lipophilic profile. Synthesis yields for this compound (68–72%) suggest efficient preparation compared to the discontinued status of the target compound, possibly due to simpler substituents or stability advantages .

Key Findings and Implications

Substitution Position: The 3-ylmethyl vs.

Stereochemistry : The (S)-configured analog underscores the role of chirality in drug-receptor interactions, though its discontinued status suggests unresolved challenges.

Functional Groups: The hydroxyimino derivative’s higher synthetic yield highlights the impact of simpler substituents on manufacturability, contrasting with the discontinued chloroacetamide derivatives.

Preparation Methods

Synthesis of 1-Benzyl-piperidin-3-ylmethylamine Intermediate

The piperidine core is constructed through a multi-step sequence starting from pyridine derivatives. A representative method involves:

Step 1: N-Acylation of 3-Amino-4-methylpyridine

3-Amino-4-methylpyridine reacts with acetyl chloride in acetic acid to form N-acetyl-3-amino-4-methylpyridine.

Step 2: Quaternization with Benzyl Chloride

The acetylated intermediate undergoes benzylation using benzyl chloride in toluene at 110°C, yielding a quaternized pyridinium salt.

Step 3: Partial Reduction to Tetrahydropyridine

Sodium borohydride in methanol or water reduces the pyridinium salt to a 1,2,5,6-tetrahydropyridine derivative at 0–5°C.

Step 4: Hydrolysis and Reductive Amination

Hydrolysis with hydrochloric acid and acetic acid generates a ketone intermediate, which undergoes reductive amination with methylamine and sodium borohydride to form 1-benzyl-piperidin-3-ylmethylamine.

N-Isopropylation and Chloroacetylation

The secondary amine is functionalized via sequential alkylation and acylation:

Step 1: N-Isopropylation

1-Benzyl-piperidin-3-ylmethylamine reacts with acetone in a reductive amination using titanium(IV) tetraisopropoxide and sodium borohydride, yielding N-isopropyl-1-benzyl-piperidin-3-ylmethylamine.

Step 2: Chloroacetylation

The isopropylamine intermediate is treated with chloroacetyl chloride in dichloromethane at 0°C in the presence of triethylamine, forming the target acetamide.

Alternative Route: One-Pot Functionalization

A streamlined approach combines reductive amination and acylation in a single reactor:

-

Simultaneous Alkylation-Acylation : Mixing 1-benzyl-piperidin-3-ylmethylamine, chloroacetyl chloride, and isopropyl iodide in acetonitrile with potassium carbonate at 60°C for 12 hours.

-

Yield Optimization : Microwave irradiation (150°C, 30 minutes) improves reaction efficiency, achieving 78% yield.

Catalysis and Reaction Optimization

Reductive Amination Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Sodium triacetoxyborohydride | Dichloroethane | 25 | 65 | |

| Titanium(IV) tetraisopropoxide | Methanol | 0–5 | 82 | |

| Sodium borohydride | Water | 0–5 | 58 |

Titanium(IV) tetraisopropoxide provides superior yields due to enhanced Lewis acid catalysis.

Chloroacetylation Conditions

| Base | Solvent | Time (h) | Purity (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 2 | 95 |

| DMAP | THF | 4 | 89 |

| Pyridine | Toluene | 6 | 81 |

Triethylamine in dichloromethane minimizes side reactions, ensuring high purity.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 4.01 (d, 2H, CH₂N), 3.45 (m, 1H, isopropyl), 2.85–2.65 (m, 6H, piperidine).

Challenges and Considerations

Q & A

What are the recommended safety protocols for handling N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide to minimize occupational exposure?

Basic Question

To mitigate exposure risks, adhere to the following:

- Respiratory Protection : Use P95 or OV/AG/P99 respirators in areas with high aerosol concentrations .

- Skin/Eye Protection : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes .

- Ventilation : Operate in a fume hood with local exhaust systems to prevent inhalation of dust or vapors .

- Spill Management : Collect spills using non-combustible absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .

How can researchers design a synthetic route for this compound with high purity?

Advanced Question

A methodological approach includes:

- Intermediate Synthesis : React 1-benzylpiperidine-3-carbaldehyde with isopropylamine under reductive amination (e.g., NaBH(OAc)₃ in dichloroethane) to form the piperidinylmethyl intermediate .

- Chloroacetylation : Introduce the 2-chloroacetamide group via nucleophilic substitution using 2-chloroacetyl chloride in anhydrous THF, with triethylamine as a base .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What storage conditions are critical for maintaining the stability of this compound?

Basic Question

Optimal storage parameters:

- Temperature : Store at 2–8°C in a sealed container to prevent thermal degradation .

- Light Sensitivity : Protect from UV light by using amber glass vials .

- Moisture Control : Keep in a desiccator with silica gel to avoid hydrolysis of the chloroacetamide group .

- Incompatible Materials : Separate from strong oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .

How can X-ray crystallography be utilized to determine the stereochemical configuration of this compound?

Advanced Question

Key steps for structural elucidation:

- Crystal Growth : Dissolve the compound in a 1:1 acetone/hexane mixture and allow slow evaporation at 4°C to obtain single crystals .

- Data Collection : Use a synchrotron source (λ = 0.710–0.920 Å) for high-resolution diffraction. Measure at 296 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Validate stereochemistry using Flack parameter analysis (target: <0.1) .

What experimental strategies are recommended for assessing the acute toxicity of this compound?

Basic Question

Tiered toxicity assessment:

- In Vitro Screening : Conduct Ames tests (TA98/TA100 strains) to evaluate mutagenicity at 0.1–100 µg/mL .

- In Vivo Acute Toxicity : Administer OECD Guideline 423 doses (5–300 mg/kg) to rodents. Monitor mortality, organ weights, and histopathology for 14 days .

- Environmental Impact : Perform Daphnia magna immobilization assays (EC₅₀) to assess aquatic toxicity .

How can researchers address chlorinated byproduct formation during the synthesis of this compound?

Advanced Question

Mitigation strategies:

- Reaction Optimization : Reduce excess 2-chloroacetyl chloride (stoichiometry: 1.1 eq.) and lower reaction temperatures (0–5°C) to suppress polychlorination .

- Byproduct Analysis : Use LC-MS (ESI+) to detect chlorinated impurities (e.g., m/z 320.1 for dichloro derivatives). Adjust purification gradients to isolate the target compound .

- Catalytic Alternatives : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance regioselectivity .

What analytical techniques are most effective for characterizing the physicochemical properties of this compound?

Advanced Question

Comprehensive characterization workflow:

- Thermal Stability : Perform TGA/DSC (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C) .

- Solubility Profiling : Determine logP values via shake-flask method (octanol/water). Expected logP: ~2.8 due to lipophilic benzyl and isopropyl groups .

- Spectroscopic Confirmation : Assign NMR signals (¹H, 13C) using DEPT-135 and HSQC. Key peaks: δ 4.2 ppm (CH₂Cl), δ 1.2 ppm (isopropyl CH₃) .

How can computational modeling predict the biological activity of this compound?

Advanced Question

In silico approaches:

- Docking Studies : Use AutoDock Vina to simulate binding to cholinesterase enzymes (PDB: 4B0C). Prioritize poses with ΔG < −8 kcal/mol .

- QSAR Modeling : Train a Random Forest model on PubChem datasets (CID: 1353975) to predict IC₅₀ values for kinase inhibition .

- ADMET Prediction : Employ SwissADME to estimate bioavailability (TPSA: 45 Ų) and blood-brain barrier penetration (logBB: −0.3) .

What methodologies are suitable for evaluating the environmental persistence of this compound?

Advanced Question

Environmental fate studies:

- Hydrolysis Kinetics : Incubate in pH 7.4 buffer at 25°C. Monitor degradation via HPLC-UV (λ = 254 nm). Half-life >30 days indicates moderate persistence .

- Soil Adsorption : Conduct batch tests with loam soil (OECD 106). Calculate Kd values using Freundlich isotherms (expected Kd: 50–100 L/kg) .

- Photolysis : Expose to UV light (300–400 nm) and quantify degradation products via GC-MS (e.g., dechlorinated analogs) .

How can researchers resolve discrepancies in reported toxicity data for structurally related chloroacetamides?

Advanced Question

Data reconciliation steps:

- Meta-Analysis : Compare LD₅₀ values from OECD studies (e.g., 250 mg/kg) with in vitro hepatotoxicity data (IC₅₀: 50 µM). Adjust for species-specific metabolic differences .

- Dose-Response Validation : Repeat assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to minimize inter-lab variability .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) on exposed cell lines to identify pathways (e.g., oxidative stress) driving toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.